molecular formula C17H17ClN2O2 B7823814 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride CAS No. 72721-05-2

1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride

Cat. No.: B7823814
CAS No.: 72721-05-2
M. Wt: 316.8 g/mol
InChI Key: MXSLXRJZWUIWCV-UHFFFAOYSA-N
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Description

1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride (CAS No: 6410-13-5; EINECS: 229-094-3) is a synthetic anthraquinone derivative primarily used as a hair dye under the INCI name HC Blue No. 8 . Its molecular formula is C₁₇H₁₇N₃O₂·HCl, with a molecular weight of 360.835 g/mol . The compound features a planar anthraquinone core substituted with a 3-aminopropylamino group at position 1, protonated as a hydrochloride salt to enhance solubility and stability in cosmetic formulations. It is regulated under cosmetic safety frameworks due to its widespread use in permanent hair coloring products .

Properties

IUPAC Name

1-(3-aminopropylamino)anthracene-9,10-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2.ClH/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20;/h1-3,5-8,19H,4,9-10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSLXRJZWUIWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242948
Record name 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride
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Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72721-05-2, 97404-14-3
Record name 9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:?)
Source CAS Common Chemistry
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Record name 9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97404-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride
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Record name 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride
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Record name 1-[(3-aminopropyl)amino]anthraquinone, monohydrochloride
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Biological Activity

1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula C17H16N2O2C_{17}H_{16}N_2O_2 and is characterized by the presence of an amino group and an anthraquinone backbone. Its structure is pivotal in determining its biological activity.

Anticancer Activity

Research has shown that anthraquinones possess significant anticancer properties. A study comparing various anthraquinone derivatives indicated that modifications to the anthraquinone structure can enhance or diminish their carcinogenic potential. For instance, substituents like amino groups can influence the compound's ability to induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCell LineIC50 (µM)Mechanism
1-((3-Aminopropyl)amino)anthraquinoneHCT11615Induces apoptosis via caspase activation
Aloe-emodin (related compound)NCM46020Mitochondrial pathway activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that anthraquinones can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. This property makes them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-((3-Aminopropyl)amino)anthraquinoneE. coli10 µg/mL
Aloe-emodin (related compound)S. aureus5 µg/mL

The mechanism by which 1-((3-Aminopropyl)amino)anthraquinone exerts its biological effects involves interaction with specific molecular targets:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes .
  • Caspase Activation : It activates caspases, leading to programmed cell death in cancer cells .
  • Membrane Disruption : Its antimicrobial activity is attributed to its ability to disrupt bacterial membranes.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Cancer Cell Study : In vitro studies on HCT116 colon cancer cells showed that treatment with 1-((3-Aminopropyl)amino)anthraquinone resulted in a significant decrease in cell viability, with an IC50 value indicating effective cytotoxicity .
  • Antimicrobial Efficacy : A study assessing the antimicrobial effects against E. coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.

Structure-Activity Relationships

The biological activity of anthraquinones is closely tied to their structural characteristics. Modifications such as amino substitutions can enhance anticancer properties while altering toxicity profiles. Understanding these relationships is crucial for optimizing therapeutic applications .

Table 3: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Amino GroupEnhances anticancer activity
Nitro GroupAlters carcinogenicity target organs
Methyl SubstitutionPreserves hepatic neoplasms

Scientific Research Applications

Dye Chemistry

Colorant Properties
1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride is primarily recognized for its role as a dye precursor. Its structure allows for the creation of a wide range of colors in dyes and pigments, particularly in synthetic fibers such as nylon and acrylic. The incorporation of the aminopropyl group enhances its solubility and reactivity, making it suitable for various dyeing applications.

Application Details
Synthetic FibersUsed in dyeing processes for materials like acetate, nylon, and acrylic.
Natural FibersApplicable in dyeing wool and sheepskins.
PlasticsUtilized for surface dyeing thermoplastics.

Case Study: Textile Industry
In the textile industry, anthraquinone dyes have been widely used due to their vibrant colors and excellent fastness properties. A study highlighted that 1-((3-Aminopropyl)amino)anthraquinone is effective in producing deep shades on synthetic fabrics, demonstrating its commercial viability as a dyeing agent .

Biomedical Research

Drug Development
Recent research has explored the use of 1-((3-Aminopropyl)amino)anthraquinone as a fluorophore in peptide-based drug design. The compound has been functionalized to create tumor-targeted prodrugs that can selectively deliver therapeutic agents to cancer cells.

Study Focus Findings
Peptide FunctionalizationIncorporation of anthraquinone improved cellular uptake of peptides after enzymatic activation by PSA .
Cytotoxicity AssessmentIncreased cytotoxicity was observed in the presence of prostate-specific antigen (PSA), indicating potential for targeted therapy.

Case Study: Prostate Cancer Research
A study conducted on prostate cancer highlighted the effectiveness of anthraquinone-modified peptides in enhancing drug delivery to tumor sites. The results indicated that modifying the N-terminus with negatively charged groups could reduce cellular uptake prior to activation, thereby optimizing therapeutic efficacy .

Environmental Studies

Toxicological Assessments
The environmental impact of anthraquinone derivatives, including 1-((3-Aminopropyl)amino)anthraquinone, has been a subject of investigation due to their potential toxicity and carcinogenic properties. Studies have shown that these compounds can interact with DNA, leading to mutagenic effects.

Assessment Type Findings
Genotoxicity StudiesEvidence suggests that anthraquinones can cause oxidative DNA damage through reactive oxygen species .
Long-term Exposure EffectsChronic exposure linked to increased incidence of bladder cancer among textile workers .

Comparison with Similar Compounds

Anthraquinone-Based Hair Dyes

Compound Name CAS No Key Structural Features Functional Groups Application
1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride 6410-13-5 Anthraquinone + 3-aminopropylamino (HCl salt) Primary amine, aromatic ketones Hair dye (HC Blue No. 8)
1-((3-Methoxypropyl)amino)-4-(methylamino)anthraquinone 93964-11-5 Anthraquinone + methoxypropylamino + methylamino Ether, secondary amine HPLC-analyzable dye
1-[(3-(Dimethylamino)propyl)amino]-4-hydroxyanthraquinone, monohydrochloride 75199-24-5 Anthraquinone + dimethylaminopropylamino + hydroxyl Tertiary amine, hydroxyl Pharmaceutical research
HC Red No. 9 56330-88-2 Urea-linked cyclohexadienone + chloro-methylamino Urea, chloro, aromatic amine Hair dye (HC Red No. 9)

Key Observations :

  • Substituent Effects: The primary amine in the target compound enhances water solubility via protonation, whereas methoxy (in 93964-11-5) and dimethylamino (in 75199-24-5) groups increase lipophilicity (LogP = 2.78–3.41) .
  • Biological Activity: The dimethylamino derivative (75199-24-5) is studied for DNA topoisomerase inhibition, demonstrating how structural modifications redirect applications from cosmetics to pharmaceuticals .

Physicochemical and Application-Specific Comparisons

Solubility and Stability

  • The hydrochloride salt form of the target compound ensures stability in aqueous cosmetic formulations, unlike non-ionic derivatives like 1-((3-methoxypropyl)amino)-4-(methylamino)anthraquinone, which require organic solvents for analysis .
  • LogP Values: Target compound (hydrochloride): Estimated <2.0 (due to ionic character). Methoxypropyl derivative: 2.78 . Dimethylamino derivative: 3.41 .

Analytical Methods

  • HPLC : The methoxypropyl derivative (93964-11-5) is analyzed using reverse-phase HPLC (Newcrom R1 column), whereas the target compound’s ionic nature may require ion-pair chromatography .

Q & A

Q. What are the recommended synthetic routes for 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride?

The compound is synthesized via nucleophilic substitution of 1-chloroanthraquinone with 3-aminopropylamine, followed by salt formation using hydrochloric acid. Key steps include:

  • Amination : React 1-chloroanthraquinone with excess 3-aminopropylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification : Remove unreacted amines via vacuum distillation or column chromatography.
  • Salt Formation : Treat the free base with concentrated HCl in ethanol to precipitate the monohydrochloride salt . Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy.

Q. How can researchers characterize the physicochemical properties of this compound?

Essential properties include:

  • LogP : ~3.5–4.7 (indicative of moderate hydrophobicity; critical for solubility studies) .
  • Polar Surface Area (PSA) : ~58.2 Ų (suggests hydrogen-bonding potential) .
  • Thermal Stability : Decomposition above 300°C, measured via TGA . Experimental validation using reversed-phase HPLC and UV-Vis spectroscopy (λmax ~500–600 nm typical for anthraquinones) is recommended .

Q. What safety protocols are required for handling this compound?

  • GHS Classification : Likely classified as hazardous due to structural analogs (e.g., skin sensitization, acute toxicity Category 4) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • First Aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 97404-14-3 vs. 6410-13-5)?

  • Source Verification : Cross-reference authoritative databases (e.g., ECHA: 97404-14-3 corresponds to the monohydrochloride , while 6410-13-5 may refer to the free base or a different salt ).
  • Analytical Confirmation : Use high-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., C₁₇H₁₇ClN₂O₂ for the hydrochloride ).

Q. What methodologies optimize yield in large-scale synthesis?

  • Process Intensification : Employ continuous flow reactors to enhance heat/mass transfer during amination .
  • Byproduct Analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation) .
  • Scale-Up Challenges : Adjust stoichiometry (1:1.2 molar ratio of 1-chloroanthraquinone to 3-aminopropylamine) to minimize impurities .

Q. How does the compound interact with biological systems (e.g., enzyme inhibition)?

  • In Vitro Assays : Test cytotoxicity using MTT assays on human keratinocytes (IC₅₀ ~50–100 µM expected for anthraquinones) .
  • Mechanistic Studies : Use fluorescence quenching to study DNA intercalation (binding constants calculated via Stern-Volmer plots) .

Methodological Challenges & Solutions

Q. What advanced techniques detect degradation products under varying pH conditions?

  • Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 12) conditions at 40°C for 48 hours.
  • Analysis : UPLC-QTOF identifies hydrolyzed products (e.g., anthraquinone-1-sulfonic acid) .

Q. How can computational modeling predict solubility and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate solvation energy and pKa .
  • MD Simulations : Predict aggregation behavior in aqueous solutions using GROMACS .

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